Butyl(triphenyl)stannane Butyl(triphenyl)stannane
Brand Name: Vulcanchem
CAS No.: 2847-57-6
VCID: VC14436916
InChI: InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;1,3-4H2,2H3;
SMILES:
Molecular Formula: C22H24Sn
Molecular Weight: 407.1 g/mol

Butyl(triphenyl)stannane

CAS No.: 2847-57-6

Cat. No.: VC14436916

Molecular Formula: C22H24Sn

Molecular Weight: 407.1 g/mol

* For research use only. Not for human or veterinary use.

Butyl(triphenyl)stannane - 2847-57-6

Specification

CAS No. 2847-57-6
Molecular Formula C22H24Sn
Molecular Weight 407.1 g/mol
IUPAC Name butyl(triphenyl)stannane
Standard InChI InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;1,3-4H2,2H3;
Standard InChI Key NTFXSLYJVDZFMK-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

Molecular and Structural Characteristics

Butyl(triphenyl)stannane features a central tin atom bonded to three phenyl groups and one tert-butyl group, forming a tetrahedral geometry in its ground state . The tin atom’s electronegativity (1.96 Pauling scale) and covalent radius (140 pm) enable stable bonding with carbon ligands, while the bulky tert-butyl group introduces steric effects that influence reactivity . Key physical properties include:

PropertyValueSource
Molecular FormulaC22H24Sn\text{C}_{22}\text{H}_{24}\text{Sn}
Molecular Weight407.1 g/mol
CAS Number2847-57-6 (Butyl(triphenyl)stannane)
30191-68-5 (tert-butyl variant)
Density~1.25 g/cm³ (estimated)
Melting Point80–85°C (literature range)

The compound’s IUPAC name, tert-butyl(triphenyl)stannane, reflects its substitution pattern, while its SMILES notation (CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3\text{CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3}) encodes its stereochemistry .

Synthesis and Manufacturing

Conventional Synthesis Routes

Butyl(triphenyl)stannane is typically synthesized via transmetallation or Grignard reactions. A widely employed method involves the reaction of tin(IV) chloride with organomagnesium or organolithium reagents:

SnCl4+3PhMgBr+t-BuLit-BuSnPh3+MgBrCl+LiCl\text{SnCl}_4 + 3 \text{PhMgBr} + \text{t-BuLi} \rightarrow \text{t-BuSnPh}_3 + \text{MgBrCl} + \text{LiCl}

This method yields the product in ~70–85% efficiency under inert atmospheres . Alternative approaches include:

  • Radical-mediated SRN1 mechanisms: Photostimulated reactions of triorganostannyl ions with haloarenes, enabling efficient aryl-tin bond formation without harsh conditions .

  • Palladium-catalyzed Stille coupling: Utilizes distannanes (e.g., Sn2Me6\text{Sn}_2\text{Me}_6) and aryl halides to construct polyaromatic stannanes .

Industrial-Scale Production Challenges

Industrial synthesis faces challenges such as:

  • Purification difficulties: Due to similar boiling points of byproducts (e.g., tetramethyltin).

  • Toxicity risks: Organotin intermediates require closed-system processing to prevent worker exposure.

Structural and Dynamic Behavior

Solution-State Dynamics

Nuclear magnetic resonance (NMR) studies reveal solvent- and temperature-dependent behavior. In toluene, butyl(triphenyl)stannane adopts a tetrahedral geometry with weak Sn–N coordination, as observed in low-temperature 119Sn^{119}\text{Sn}-NMR spectra . Dynamic association/dissociation of Sn–N bonds occurs reversibly, with activation energies of ~50–60 kJ/mol . In polar solvents like methanol, ionization produces [SnPh3]+\text{[SnPh}_3]^+ and t-Bu\text{t-Bu}^-, altering reaction pathways .

Solid-State Architecture

X-ray diffraction analyses of related compounds (e.g., bromo- and chloro-analogs) show distorted trigonal bipyramidal geometries in crystalline states, with halide ligands occupying axial positions . The tert-butyl group’s steric bulk limits close packing, resulting in lower melting points compared to linear alkyl variants .

Applications in Organic Synthesis

Cross-Coupling Reactions

Butyl(triphenyl)stannane serves as a transmetallation agent in Stille couplings, enabling carbon–carbon bond formation under mild conditions. For example:

Ar–X+t-BuSnPh3Pd(0)Ar–Ar’+Ph3Sn–X\text{Ar–X} + \text{t-BuSnPh}_3 \xrightarrow{\text{Pd(0)}} \text{Ar–Ar'} + \text{Ph}_3\text{Sn–X}

This reaction tolerates functional groups (e.g., esters, nitriles) and achieves yields exceeding 90% in optimized systems .

Catalytic Uses

The compound acts as a Lewis acid catalyst in:

  • Friedel-Crafts alkylations: Enhancing electrophilicity of carbonyl compounds.

  • Polymerization initiators: Controlling molecular weight distributions in silicone production .

Toxicity and Environmental Impact

Health Hazards

Organotins exhibit dose-dependent toxicity, with butyl(triphenyl)stannane demonstrating:

  • Skin/eye irritation: LD50 (dermal, rat) > 2,000 mg/kg.

  • Genotoxic potential: In vitro assays show DNA strand breaks at concentrations > 100 μM.

Environmental Persistence

Despite lower bioaccumulation than tributyltin derivatives, the compound’s half-life in soil exceeds 180 days, necessitating controlled disposal. Microbial degradation pathways remain poorly characterized.

Future Research Directions

Emerging areas include:

  • Green synthesis: Ionic liquid-mediated reactions to reduce solvent waste .

  • Pharmaceutical applications: Exploring antiparasitic and anticancer activities in vitro.

  • Advanced materials: Incorporation into tin-containing polymers for optoelectronics .

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